Cas no 20653-11-6 (1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene)
![1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene structure](https://www.kuujia.com/scimg/cas/20653-11-6x500.png)
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-propane-2,2-diylbis[4-(4-nitrophenoxy)benzene]
- Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-
- 1-(4-nitrophenoxy)-4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene
- F0266-0258
- 4,4'-(Propane-2,2-diyl)bis((4-nitrophenoxy)benzene)
- 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene
- 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane
- 20653-11-6
- 1-(4-NITROPHENOXY)-4-{2-[4-(4-NITROPHENOXY)PHENYL]PROPAN-2-YL}BENZENE
- SCHEMBL9497275
- Benzene, 1,1'-(1-methylethylidene)bis(4-(4-nitrophenoxy)-
- STK270131
- DTXSID2066640
- 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane
- 2,2-Bis(p-(p-nitrophenoxy)phenyl)propane
- AKOS001483620
- 2,2-bis (4-(4-nitrophenoxy)phenyl)propane
- Oprea1_192433
- KQXREYWRKNCCOC-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3
- InChI Key: KQXREYWRKNCCOC-UHFFFAOYSA-N
- SMILES: CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Computed Properties
- Exact Mass: 470.14800
- Monoisotopic Mass: 470.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 629
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: 7.4
Experimental Properties
- Density: 1.279±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 119 ºC
- Boiling Point: 588.3°C at 760 mmHg
- Flash Point: 212.6°C
- Refractive Index: 1.627
- Solubility: Insuluble (9.9E-7 g/L) (25 ºC),
- PSA: 110.10000
- LogP: 8.45990
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene Security Information
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0266-0258-2μmol |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0266-0258-20mg |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0266-0258-10mg |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0266-0258-5μmol |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0266-0258-4mg |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | AF52915-1mg |
4,4'-(Propane-2,2-diyl)bis((4-nitrophenoxy)benzene) |
20653-11-6 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | AF52915-10mg |
4,4'-(Propane-2,2-diyl)bis((4-nitrophenoxy)benzene) |
20653-11-6 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | AF52915-50mg |
4,4'-(Propane-2,2-diyl)bis((4-nitrophenoxy)benzene) |
20653-11-6 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F0266-0258-40mg |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0266-0258-10μmol |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene |
20653-11-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene Related Literature
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene
Research Briefing on 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene (CAS: 20653-11-6)
This research briefing provides an in-depth analysis of the latest scientific advancements related to the compound 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene (CAS: 20653-11-6). This nitroaromatic compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its synthesis, physicochemical characteristics, and biological activities, positioning it as a promising candidate for drug development.
The compound's molecular structure features a central isopropylidene bridge connecting two aromatic rings, each substituted with nitrophenoxy groups. This configuration imparts distinct electronic properties, making it an interesting subject for investigations into charge transfer processes and nonlinear optical materials. In the pharmaceutical context, researchers have focused on its potential as a scaffold for designing novel enzyme inhibitors, particularly targeting inflammatory pathways and oxidative stress-related disorders.
Recent synthetic approaches (2022-2023) have optimized the preparation of 20653-11-6 through palladium-catalyzed cross-coupling reactions, achieving yields of 78-85% with improved purity profiles. Advanced characterization techniques including X-ray crystallography and 2D NMR spectroscopy have provided detailed structural insights, revealing interesting conformational dynamics in solution state. These developments have facilitated more precise structure-activity relationship studies.
Biological evaluations have demonstrated that 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene exhibits moderate inhibitory activity against COX-2 (IC50 = 3.2 μM) and significant antioxidant properties in DPPH assays (EC50 = 12.7 μM). Molecular docking studies suggest favorable binding interactions with the active sites of several inflammatory mediators. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported its potential as a lead compound for developing new anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.
Pharmacokinetic studies in rodent models indicate reasonable oral bioavailability (F = 42%) and a plasma half-life of approximately 6 hours. The compound demonstrates preferential distribution to inflammatory tissues, with concentrations 3-5 times higher than in plasma. These properties, combined with its synthetic accessibility, make 20653-11-6 an attractive candidate for further medicinal chemistry optimization.
Current research directions include structural modifications to enhance potency and selectivity, development of prodrug formulations to improve solubility, and investigation of combination therapies with existing anti-inflammatory drugs. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for chronic inflammatory conditions.
In conclusion, 1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene represents a versatile chemical platform with multiple potential applications in drug discovery and materials science. The accumulated research data support its continued investigation as both a pharmacological tool compound and a potential therapeutic agent. Future studies should focus on comprehensive toxicological profiling and mechanism of action elucidation to fully realize its translational potential.
20653-11-6 (1-nitro-4-(4-{2-[4-(4-nitrophenoxy)phenyl]propan-2-yl}phenoxy)benzene) Related Products
- 31865-35-7(1-azido-4-tert-butylcyclohexane)
- 1461709-11-4(1-amino-3-methyl-1,3-diazinan-2-one)
- 1246650-71-4(Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate)
- 1704081-06-0((3-Amino-4-fluorophenyl)boronic acid hydrochloride)
- 1845884-17-4((2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid)
- 852432-98-5(Quinoxalin-6-ylboronic acid)
- 2309310-22-1(6-methyl-2-({1-4-(pyrrolidine-1-sulfonyl)benzoylpiperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one)
- 54404-06-7(3-hydroxypyridazine-4-carboxylic acid)
- 2411323-76-5((2E)-4-(dimethylamino)-N-(5-fluoro-1-benzothiophen-2-yl)methylbut-2-enamide)
- 622357-88-4((2Z)-2-(furan-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate)

